molecular formula C8H9NOS B14760007 4-Methyl-5-(methylthio)picolinaldehyde

4-Methyl-5-(methylthio)picolinaldehyde

Cat. No.: B14760007
M. Wt: 167.23 g/mol
InChI Key: JZJRMKMLBDICCG-UHFFFAOYSA-N
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Description

4-Methyl-5-(methylthio)picolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It is characterized by a methyl group at the 4th position and a methylthio group at the 5th position of the pyridine ring, with an aldehyde functional group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(methylthio)picolinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-5-(methylthio)pyridine with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that utilize efficient and cost-effective methods. These methods often include the use of continuous flow reactors, optimized reaction conditions, and advanced purification techniques to ensure the compound is produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(methylthio)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylthio group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-Methyl-5-(methylthio)picolinic acid.

    Reduction: 4-Methyl-5-(methylthio)picolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-5-(methylthio)picolinaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(methylthio)picolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylthio group may also contribute to the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde: Lacks the methyl and methylthio substituents.

    4-Methylpicolinaldehyde: Lacks the methylthio substituent.

    5-Methylthio-2-picolinaldehyde: Lacks the methyl substituent.

Uniqueness

4-Methyl-5-(methylthio)picolinaldehyde is unique due to the presence of both the methyl and methylthio groups, which can influence its chemical reactivity and potential applications. The combination of these substituents with the aldehyde group provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

4-methyl-5-methylsulfanylpyridine-2-carbaldehyde

InChI

InChI=1S/C8H9NOS/c1-6-3-7(5-10)9-4-8(6)11-2/h3-5H,1-2H3

InChI Key

JZJRMKMLBDICCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC)C=O

Origin of Product

United States

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